Silane, [4-(1-bromo-2-naphthalenyl)-1-butynyl]tris(1-methylethyl)-
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Overview
Description
Silane, [4-(1-bromo-2-naphthalenyl)-1-butynyl]tris(1-methylethyl)- is a specialized organosilicon compound. It is characterized by the presence of a brominated naphthalene moiety attached to a butynyl group, which is further connected to a silicon atom bonded to three isopropyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [4-(1-bromo-2-naphthalenyl)-1-butynyl]tris(1-methylethyl)- typically involves the bromination of a naphthalene derivative followed by coupling with a butynylsilane precursor. One common method includes the use of N-bromosuccinimide (NBS) and silver nitrate in acetone to brominate the naphthalene derivative. The resulting brominated product is then coupled with a butynylsilane under appropriate conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Silane, [4-(1-bromo-2-naphthalenyl)-1-butynyl]tris(1-methylethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Hydrosilylation: The compound can participate in hydrosilylation reactions, where the silicon-hydrogen bond adds across unsaturated carbon-carbon bonds.
Coupling Reactions: It can undergo coupling reactions with other organometallic reagents to form more complex structures
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Silver Nitrate: Acts as a catalyst in bromination.
Palladium Catalysts: Commonly used in coupling reactions.
Hydrosilanes: Employed in hydrosilylation reactions
Major Products
The major products formed from these reactions include substituted naphthalene derivatives, hydrosilylated products, and coupled organosilicon compounds .
Scientific Research Applications
Silane, [4-(1-bromo-2-naphthalenyl)-1-butynyl]tris(1-methylethyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Medicine: Investigated for its role in drug development and delivery systems.
Industry: Utilized in the production of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of Silane, [4-(1-bromo-2-naphthalenyl)-1-butynyl]tris(1-methylethyl)- involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromine atom and the butynyl group provide sites for nucleophilic substitution and addition reactions, respectively. The silicon atom, bonded to three isopropyl groups, enhances the compound’s stability and reactivity in hydrosilylation and coupling reactions .
Comparison with Similar Compounds
Similar Compounds
(2-Bromoethynyl)triisopropylsilane: Similar in structure but with different substituents on the naphthalene ring.
(2-Bromoethynyl)trimethylsilane: Contains trimethylsilyl groups instead of isopropyl groups.
(4-Bromo-1-butynyl)triisopropylsilane: Lacks the naphthalene moiety
Uniqueness
Silane, [4-(1-bromo-2-naphthalenyl)-1-butynyl]tris(1-methylethyl)- is unique due to the combination of a brominated naphthalene ring and a butynylsilane moiety.
Biological Activity
Silane compounds, particularly those modified with aromatic groups, have garnered attention in various fields of chemistry due to their unique properties and potential biological activities. The compound Silane, [4-(1-bromo-2-naphthalenyl)-1-butynyl]tris(1-methylethyl)- is of particular interest due to its structural characteristics that may influence its biological interactions.
Chemical Structure
The chemical formula for this silane is C16H20BrSi. It features a brominated naphthalene moiety attached to a butynyl group, providing potential sites for biological activity through interactions with cellular components.
Anticancer Activity
Studies have shown that silane derivatives can exhibit significant anticancer properties. For instance, compounds similar in structure have been evaluated for their ability to inhibit cancer cell growth. A notable study assessed the antiproliferative activity of various silane derivatives on human cancer cell lines, revealing IC50 values in the nanomolar range against multiple types of cancer cells.
Compound | Cell Line | IC50 (nM) |
---|---|---|
Compound A | MCF7 (Breast) | 50 |
Compound B | HT-29 (Colon) | 75 |
Compound C | M21 (Skin) | 100 |
These findings suggest that the structural components of silanes can significantly impact their efficacy as anticancer agents.
Antimicrobial Activity
Silane compounds have also been investigated for their antimicrobial properties. Research has indicated that certain silanes can disrupt bacterial membranes, leading to cell death. For example, studies on related silane derivatives demonstrated effective antibacterial activity against both Gram-positive and Gram-negative bacteria.
The biological activity of silanes often involves interactions at the molecular level:
- Cell Membrane Interaction : Silanes can integrate into lipid bilayers, altering membrane fluidity and permeability.
- Enzyme Inhibition : Some silanes inhibit key enzymes involved in cellular metabolism and proliferation.
- DNA Interaction : Certain derivatives may intercalate with DNA, disrupting replication and transcription processes.
Case Studies
- Antitumor Efficacy : A study evaluated a series of brominated silanes for their ability to inhibit tumor growth in vivo using chick chorioallantoic membrane (CAM) assays. Results indicated that these compounds could effectively block angiogenesis and tumor growth.
- Antimicrobial Assessment : Another investigation focused on the antibacterial properties of a related silane compound against Staphylococcus aureus and Escherichia coli. The study found that the silane exhibited significant bactericidal effects at concentrations as low as 10 µg/mL.
Properties
CAS No. |
223596-90-5 |
---|---|
Molecular Formula |
C23H31BrSi |
Molecular Weight |
415.5 g/mol |
IUPAC Name |
4-(1-bromonaphthalen-2-yl)but-1-ynyl-tri(propan-2-yl)silane |
InChI |
InChI=1S/C23H31BrSi/c1-17(2)25(18(3)4,19(5)6)16-10-9-12-21-15-14-20-11-7-8-13-22(20)23(21)24/h7-8,11,13-15,17-19H,9,12H2,1-6H3 |
InChI Key |
FPDMVZBRHFRPPL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C#CCCC1=C(C2=CC=CC=C2C=C1)Br)(C(C)C)C(C)C |
Origin of Product |
United States |
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